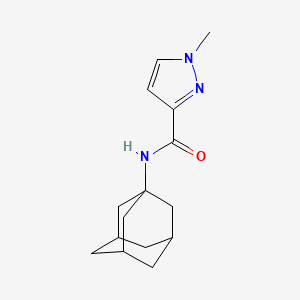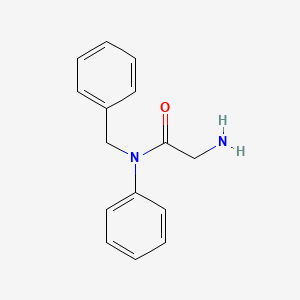
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide (APMC) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. APMC is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Wirkmechanismus
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide works by binding to the heme group of sGC, which prevents the enzyme from catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in cGMP levels, which can have a variety of downstream effects on biological processes.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the relaxation of smooth muscle, the inhibition of platelet aggregation, and the reduction of blood pressure. These effects are thought to be mediated by the inhibition of sGC and the subsequent decrease in cGMP levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-adamantyl)-1-methylpyrazole-3-carboxamide in lab experiments is its specificity for sGC, which allows for the selective inhibition of this enzyme. However, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantyl)-1-methylpyrazole-3-carboxamide, including the development of more potent and selective sGC inhibitors, the investigation of the effects of N-(1-adamantyl)-1-methylpyrazole-3-carboxamide on other biological processes, and the exploration of potential therapeutic applications for N-(1-adamantyl)-1-methylpyrazole-3-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-adamantyl)-1-methylpyrazole-3-carboxamide and its effects on various physiological processes.
Synthesemethoden
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-adamantylamine with 3-methylpyrazole-5-carboxylic acid. The resulting product can be purified using column chromatography to yield pure N-(1-adamantyl)-1-methylpyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has been used in a variety of scientific research applications, including as a selective inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme plays a key role in the regulation of various physiological processes, including blood pressure and smooth muscle relaxation. By inhibiting sGC, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide can be used to study the effects of this enzyme on various biological processes.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-18-3-2-13(17-18)14(19)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12H,4-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHLPKBZIZEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(1-Adamantyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)

![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)